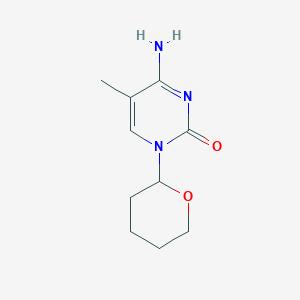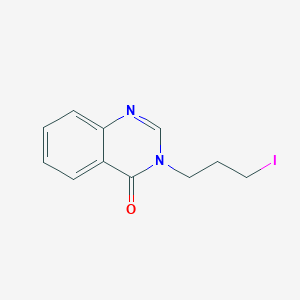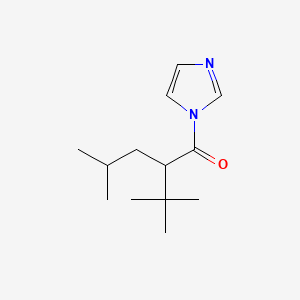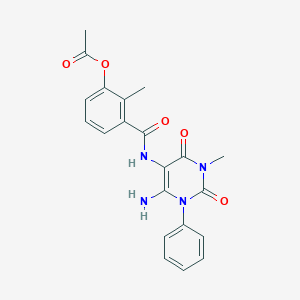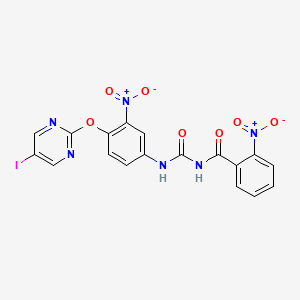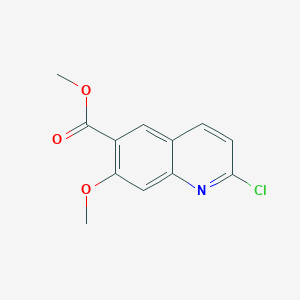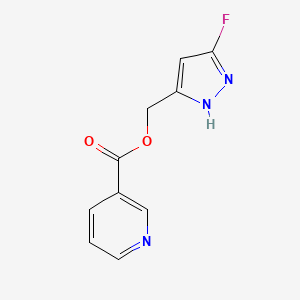
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom and a nicotinate moiety enhances the compound’s potential for various applications in pharmaceuticals and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate typically involves a multi-step process. One common method includes the reaction of 5-fluoropyrazole with methyl nicotinate under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the synthesis of similar pyrazole derivatives often involves microwave irradiation or conventional heating methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions may vary depending on the desired product, including temperature, solvent, and reaction time .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
(5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful in studying enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it valuable in developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate involves its interaction with specific molecular targets. The fluorine atom and nicotinate moiety may enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3(5)-Aminopyrazoles
- 1-Phenyl-1H-pyrazole derivatives
Comparison: (5-Fluoro-1H-pyrazol-3-yl)methyl nicotinate stands out due to its unique combination of a fluorine atom and a nicotinate moiety. This combination enhances its potential for various applications compared to other pyrazole derivatives. The presence of the fluorine atom increases the compound’s stability and binding affinity, while the nicotinate moiety adds additional biological activity .
Eigenschaften
Molekularformel |
C10H8FN3O2 |
|---|---|
Molekulargewicht |
221.19 g/mol |
IUPAC-Name |
(3-fluoro-1H-pyrazol-5-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8FN3O2/c11-9-4-8(13-14-9)6-16-10(15)7-2-1-3-12-5-7/h1-5H,6H2,(H,13,14) |
InChI-Schlüssel |
OLPQFFANPYCKJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C(=O)OCC2=CC(=NN2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




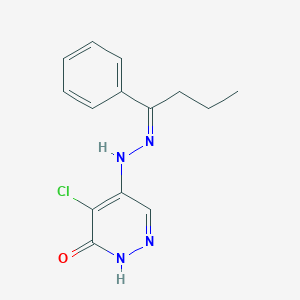
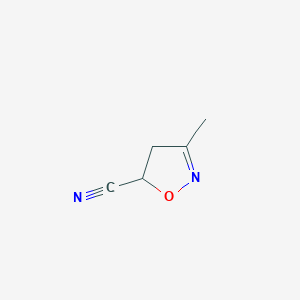
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
